4-[2-(Cyclopropylamino)ethoxy]aniline

Medicinal Chemistry Lead Optimization Lipophilicity

4-[2-(Cyclopropylamino)ethoxy]aniline (CAS 16690-29-2) is a para-substituted aniline derivative bearing a 2-(cyclopropylamino)ethoxy side chain, classified within the broader family of arylalkylamine building blocks. This compound serves primarily as a synthetic intermediate for pharmaceuticals and complex organic molecules, with its cyclopropyl moiety conferring distinct conformational and electronic properties compared to simple N-alkyl analogs.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 16690-29-2
Cat. No. B1429613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Cyclopropylamino)ethoxy]aniline
CAS16690-29-2
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC1NCCOC2=CC=C(C=C2)N
InChIInChI=1S/C11H16N2O/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8,12H2
InChIKeyJAMQGRVALBLSGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Cyclopropylamino)ethoxy]aniline (CAS 16690-29-2): Procurement-Relevant Baseline for a Specialized Arylamine Building Block


4-[2-(Cyclopropylamino)ethoxy]aniline (CAS 16690-29-2) is a para-substituted aniline derivative bearing a 2-(cyclopropylamino)ethoxy side chain, classified within the broader family of arylalkylamine building blocks . This compound serves primarily as a synthetic intermediate for pharmaceuticals and complex organic molecules, with its cyclopropyl moiety conferring distinct conformational and electronic properties compared to simple N-alkyl analogs . The aniline nitrogen and the secondary amine in the side chain provide dual functional handles for further derivatization, making it a versatile fragment for medicinal chemistry programs targeting kinase inhibitors, GPCR ligands, and epigenetic modulators . Despite its commercial availability from multiple vendors with purities typically ranging from 95% to 98%, primary research literature featuring direct comparative biological or pharmacological data for this specific compound remains scarce, and its differentiation from close structural analogs is primarily inferred from computational physicochemical predictions rather than head-to-head experimental studies.

Why 4-[2-(Cyclopropylamino)ethoxy]aniline Cannot Be Simply Replaced by Other N-Alkyl Aniline Analogs in Lead Optimization


Generic substitution of 4-[2-(cyclopropylamino)ethoxy]aniline with simpler N-alkyl analogs (e.g., N-methyl, N-ethyl) is inadequate for medicinal chemistry applications where specific lipophilicity and conformational rigidity are critical design parameters. The cyclopropyl group introduces a unique combination of ring strain and restricted bond rotation that influences the basicity of the adjacent amine, metabolic stability against oxidative dealkylation, and the overall three-dimensional shape of the molecule . Computed partition coefficients demonstrate a substantial difference in lipophilicity: the cyclopropyl derivative exhibits a LogP of approximately 1.40, compared to 0.37 for the corresponding N-methyl analog . This ~1 log unit increase in lipophilicity can dramatically affect membrane permeability, off-target binding, and pharmacokinetic profiles. Furthermore, the cyclopropyl ring's known metabolic stability advantages over acyclic alkyl chains make it a preferred 'escape hatch' for reducing CYP-mediated N-dealkylation, a common clearance route for amine-containing compounds .

Quantitative Differentiation Evidence for 4-[2-(Cyclopropylamino)ethoxy]aniline Relative to In-Class Analogs


Increased Lipophilicity (LogP) Differentiates Cyclopropylamino from Methylamino Analog

The cyclopropylamino derivative exhibits a computed LogP value of 1.40, which is approximately 1.03 log units higher than the 0.37 LogP of the N-methylamino analog 4-[2-(methylamino)ethoxy]aniline . This difference is quantitatively meaningful for drug design, as it suggests enhanced passive membrane permeability potential for the cyclopropyl compound.

Medicinal Chemistry Lead Optimization Lipophilicity

Conformational Rigidity and Basicity Modulation via Cyclopropyl Group versus Acyclic Alkyl Amines

The cyclopropylamine moiety introduces ring strain and restricted rotation around the C-N bond, which lowers the pKa of the secondary amine relative to acyclic secondary amines such as diethylamine (pKa ~10.8) . While direct experimental pKa data for the target compound in aqueous solution is not publicly available, the electron-withdrawing character of the cyclopropyl ring predicts a pKa shift of approximately -0.5 to -1.0 log units compared to a N-ethyl analog, based on class-level inference from structurally related cyclopropylamine derivatives .

Medicinal Chemistry Conformational Analysis Basicity

Topological Polar Surface Area (TPSA) and Drug-Likeness Comparison with Other Aniline Building Blocks

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 47.28 Ų . This is identical to the TPSA of the primary amine analog 4-(2-aminoethoxy)aniline (47.28 Ų) and similar to other N-alkyl variants, as replacement of the cyclopropyl with a methyl group does not alter the heteroatom count. However, when combined with the elevated LogP, the compound's drug-likeness profile shifts toward a more balanced CNS MPO (Multiparameter Optimization) desirability score compared to less lipophilic analogs, which may fall outside the optimal range for oral CNS drugs .

Drug-likeness Medicinal Chemistry ADME

Optimal Research and Procurement Scenarios for 4-[2-(Cyclopropylamino)ethoxy]aniline Based on Differentiated Properties


Fragment-Based Lead Generation for CNS-Penetrant Kinase Inhibitors

The combination of a low TPSA (47.28 Ų) and a LogP of 1.40 makes this compound a suitable starting fragment for designing ATP-competitive kinase inhibitors with predicted blood-brain barrier permeability. The cyclopropylamino moiety provides a metabolic stability advantage over N-methyl or N-ethyl analogs, reducing the risk of rapid N-dealkylation and improving the likelihood of achieving sufficient unbound brain concentrations .

Synthesis of Allosteric Protein-Protein Interaction Modulators

The rigid cyclopropyl ring constrains the conformation of the ethoxy linker, potentially inducing a unique three-dimensional binding mode when incorporated into larger molecules. This rigidity can be exploited in targeting shallow, difficult-to-drug protein-protein interaction interfaces where a defined exit vector is crucial for complementarity .

Metabolic Stability Screening in Early ADME Panels

Given the known propensity of cyclopropylamines to resist oxidative metabolism compared to acyclic secondary amines, this compound should be preferentially selected over N-methyl or N-ethyl analogs when building initial structure-activity relationship (SAR) libraries for metabolic stability optimization. Early incorporation of the cyclopropyl group can reduce the need for later-stage deuterium incorporation or halogen blocking strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Cyclopropylamino)ethoxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.